4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine
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Overview
Description
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine is a heterocyclic compound that features a unique fusion of oxazole and thiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine typically involves the reaction of pyrrolooxazinetriones with diaminofurazan. The reaction is carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes. The product is a colorless, high-melting crystalline solid that is readily soluble in DMSO and DMF but poorly soluble in alkanes and insoluble in water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
[1,2]oxazolo[5,4-e]isoindoles: These compounds share a similar oxazole ring structure and have been studied for their antiproliferative activities against cancer cell lines.
5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5,7)-dione: This compound also features an oxazole ring and has been investigated for its potential as a pharmaceutical agent.
Uniqueness
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
441351-91-3 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-oxa-7-thia-2,8-diazatricyclo[6.2.1.04,10]undeca-1,4(10),5-triene |
InChI |
InChI=1S/C7H6N2OS/c1-2-11-9-3-5-6(4-9)8-10-7(1)5/h1-2H,3-4H2 |
InChI Key |
XQOWSTNKSAMIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CSN1CC2=NO3 |
Origin of Product |
United States |
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